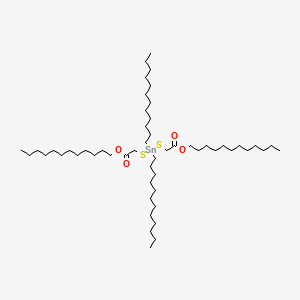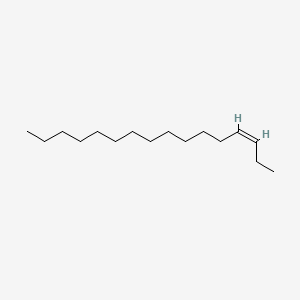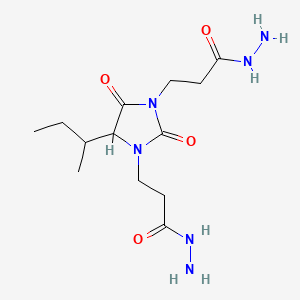
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound that belongs to the class of imidazolidines Imidazolidines are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a sec-butyl group and two propionohydrazide groups attached to the imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of efficient catalysts and solvents is crucial to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium, rhodium.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s hydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2,4-dione: A simpler imidazolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: Another five-membered heterocyclic compound with different substituents.
Hydrazide derivatives: Compounds containing hydrazide groups with varying substituents.
Uniqueness
4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is unique due to the presence of both sec-butyl and propionohydrazide groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
88122-27-4 |
|---|---|
Molekularformel |
C13H24N6O4 |
Molekulargewicht |
328.37 g/mol |
IUPAC-Name |
3-[5-butan-2-yl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-3-8(2)11-12(22)19(7-5-10(21)17-15)13(23)18(11)6-4-9(20)16-14/h8,11H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
InChI-Schlüssel |
GPSHMCXZBWXXDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


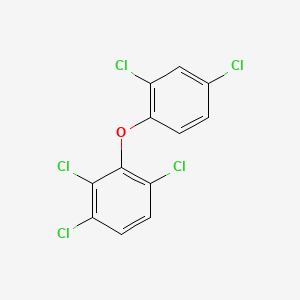

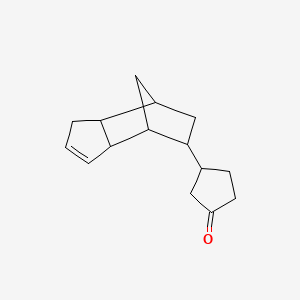
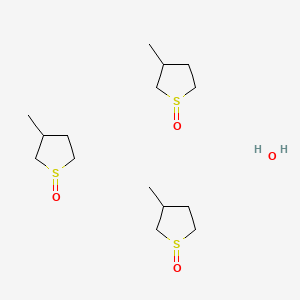
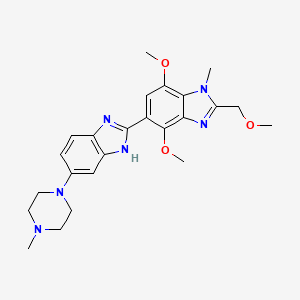
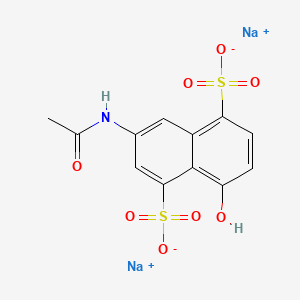
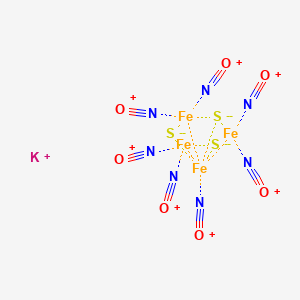
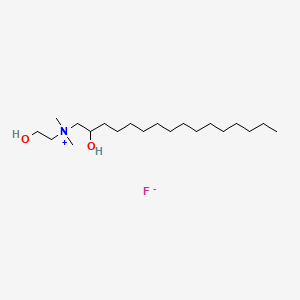
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
